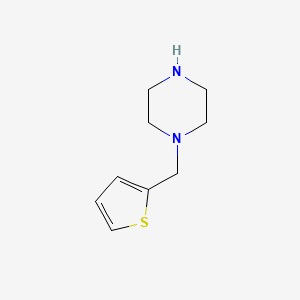

1-(Thien-2-ylmethyl)piperazine

Description

Contextualization of Piperazine (B1678402) Scaffolds in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in a multitude of FDA-approved drugs. researchgate.net The unique structural and physicochemical properties of the piperazine moiety contribute to its widespread use in drug design. nih.gov

The two nitrogen atoms in the piperazine ring can be substituted, allowing for the introduction of various functional groups to modulate a molecule's pharmacological and pharmacokinetic properties. uni.lu This versatility enables medicinal chemists to fine-tune a compound's solubility, basicity, and ability to interact with biological targets. nih.govuni.lu The piperazine scaffold's relative structural rigidity and capacity to serve as both a hydrogen bond donor and acceptor further enhance its utility in creating molecules with improved target affinity and specificity. researchgate.netontosight.ai

The therapeutic applications of piperazine-containing drugs are extensive and diverse, encompassing treatments for cancer, microbial infections, and various central nervous system disorders. researchgate.netguidechem.com For instance, derivatives of piperazine have been developed as antipsychotic, antidepressant, and anxiolytic agents. guidechem.com The ability of the piperazine ring to act as a linker between different pharmacophoric groups is another key feature that has been successfully exploited in the development of novel therapeutics. uni.lu

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Infectious Diseases | Antibacterials, Antifungals, Antivirals, Antimalarials |

| Oncology | Anticancer agents |

| Cardiovascular Diseases | Antianginal agents |

| Allergic Disorders | Antihistamines |

This table provides a general overview and is not exhaustive.

Significance of the Thiophene (B33073) Moiety in Bioactive Compounds

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of medicinal chemistry. researchgate.net Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, a chemical substitute that can maintain or enhance biological activity while potentially improving the pharmacokinetic profile. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, contributing to drug-receptor interactions.

The thiophene nucleus is a component of numerous natural and synthetic compounds with a broad spectrum of biological activities. researchgate.net Thiophene derivatives have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antihypertensive agents. researchgate.net The versatility of the thiophene ring allows for a wide range of chemical modifications, making it a valuable tool for medicinal chemists in the design of new drugs. researchgate.net

A number of commercially available drugs incorporate the thiophene moiety, highlighting its therapeutic importance. The ability of thiophene derivatives to interact with various biological targets has led to their investigation in a wide array of disease areas, from infectious diseases to central nervous system disorders. researchgate.net

Table 2: Selected Biological Activities of Thiophene Derivatives

| Biological Activity |

| Anti-inflammatory |

| Antimicrobial |

| Anticancer |

| Anticonvulsant |

| Antihypertensive |

| Antiviral |

| Antioxidant |

This table represents a selection of the many documented biological activities of thiophene-containing compounds.

Overview of 1-(Thien-2-ylmethyl)piperazine as a Research Chemical Entity

The chemical compound this compound, with the molecular formula C₉H₁₄N₂S, is primarily recognized as a valuable research chemical and a key synthetic intermediate. researchgate.net While detailed pharmacological studies on this specific compound are not extensively documented in publicly available literature, its significance lies in its role as a foundational structure for the development of a wide range of derivatives with potential therapeutic applications.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂S |

| Molecular Weight | 182.29 g/mol |

| CAS Number | 39244-79-6 |

| Topological Polar Surface Area | 43.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from Guidechem. researchgate.net

The synthesis of more complex molecules often utilizes this compound as a starting material. For instance, it has been used to prepare novel piperazinylthienylpyridazine derivatives that have been evaluated for their anti-inflammatory activity. Similarly, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. The combination of the flexible and versatile piperazine core with the bioactive thiophene ring makes this compound an attractive scaffold for combinatorial chemistry and the generation of libraries of new chemical entities for high-throughput screening.

In essence, this compound serves as a molecular bridge, connecting the well-established therapeutic potential of piperazine and thiophene scaffolds. Its utility in medicinal chemistry is primarily as a precursor, enabling the exploration of new chemical space and the discovery of novel compounds with a diverse range of pharmacological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAPGYLDPZMKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-79-6 | |

| Record name | 39244-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Thien 2 Ylmethyl Piperazine and Its Derivatives

Established Synthetic Routes to 1-(Thien-2-ylmethyl)piperazine

The construction of the this compound scaffold is typically achieved through two primary and well-established synthetic strategies: reductive amination and direct nucleophilic substitution. These methods are valued for their reliability, accessibility of starting materials, and generally good yields.

Reductive Amination: This is one of the most common methods for N-alkylation of amines. nih.gov The synthesis of this compound via this route involves the condensation of thiophene-2-carboxaldehyde with piperazine (B1678402) to form an intermediate iminium ion. This intermediate is not isolated but is reduced in situ to yield the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice for this transformation. nih.gov The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (B1671644) or dichloromethane. An excess of piperazine can be used to minimize the formation of the dialkylated byproduct, 1,4-bis(thien-2-ylmethyl)piperazine.

Nucleophilic Substitution: This classical approach involves the direct alkylation of piperazine with a suitable electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. nih.gov Piperazine acts as the nucleophile, displacing the halide to form the C-N bond. To favor mono-alkylation, a large excess of piperazine is generally used. nih.gov The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols. google.com A common challenge with this method is controlling the degree of alkylation, as the mono-substituted product can react further to form the undesired 1,4-disubstituted piperazine. One strategy to circumvent this is to use N-Boc-piperazine, where one nitrogen is protected. After alkylation of the unprotected nitrogen, the Boc protecting group can be readily removed under acidic conditions. researchgate.net

Synthesis of Related Thienyl-Piperazine Derivatives

The this compound core is a versatile scaffold that allows for extensive chemical modification at three main sites: the unsubstituted secondary amine of the piperazine ring, the thiophene (B33073) ring, and the methylene (B1212753) linker connecting the two heterocyclic systems.

The secondary amine at the N4 position of the piperazine ring is a key site for introducing molecular diversity. It readily undergoes a variety of chemical transformations, including acylation, alkylation, and arylation, to produce a vast library of derivatives.

N-Acylation: The reaction of this compound with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling reagents, yields the corresponding amides. For instance, coupling with heterocyclic carboxylic acids like thiophene-2-carboxylic acid has been used to synthesize bis-heterocyclic structures. researchgate.net

N-Alkylation: Further alkylation can be achieved by reacting the N-H group with alkyl halides or by reductive amination with aldehydes and a reducing agent. nih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N4 position.

N-Arylation: The introduction of aryl or heteroaryl substituents is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction pairs the piperazine nitrogen with an aryl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a suitable ligand. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the aryl halide is sufficiently activated with electron-withdrawing groups. dmed.org.ua

| Reaction Type | Reagents | Product Type | Reference Example |

|---|---|---|---|

| N-Acylation | Thiophene-2-carboxylic acid, HATU | Amide | Synthesis of (2-tert-butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone. researchgate.net |

| N-Arylation (SNAr) | Aryl halide, Sulfur | N-Aryl Piperazine | Willgerodt–Kindler reaction to form 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. dmed.org.ua |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, Base | N-Aryl Piperazine | Coupling of 1-boc-piperazine (B14835) with aryl halides followed by deprotection and further reaction. researchgate.net |

The thiophene ring itself is susceptible to a range of modifications, primarily through electrophilic substitution reactions. researchgate.net The sulfur atom influences the regioselectivity of these reactions, typically directing incoming electrophiles to the C5 position (adjacent to the sulfur and para to the substituent) or the C3 position.

Common transformations include:

Halogenation: Bromination, for example, can be achieved using N-bromosuccinimide (NBS) to install a bromine atom, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Stille).

Nitration and Sulfonation: Treatment with nitric acid or sulfuric acid can introduce nitro or sulfo groups, respectively, onto the thiophene ring.

Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst introduces a ketone functionality.

More advanced methods, such as direct C-H activation, have also been developed for the functionalization of thiophene rings. mdpi.com These palladium-catalyzed reactions allow for the direct coupling of aryl halides to the C-H bonds of the thiophene ring, offering a more atom-economical approach to biaryl structures. mdpi.com

Modifying the connection between the thiophene and piperazine rings provides another avenue for structural diversification. The most common variation involves replacing the methylene (-CH₂-) linker with a carbonyl group (-C=O-), forming a stable amide bond.

The synthesis of these 1-(thien-2-ylcarbonyl)piperazine (B1300335) analogues is straightforward, typically involving the coupling of thiophene-2-carboxylic acid with piperazine or a substituted piperazine. clockss.orgscirp.org Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are often used to facilitate this transformation. researchgate.net This change from a flexible alkyl linker to a rigid amide bond can have significant effects on the molecule's conformation and biological activity. Other variations could include extending the alkyl chain (e.g., ethyl, propyl) or incorporating other functional groups into the linker.

Advanced Synthetic Techniques in Piperazine Chemistry

To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and purification challenges, advanced techniques like microwave-assisted synthesis and continuous flow chemistry have been increasingly applied to piperazine chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of piperazine derivatives. mdpi.com By directly heating the solvent and reactants, microwave synthesis can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.govmdpi.com This technique has been successfully applied to various reactions involving piperazines, including N-alkylation and the formation of more complex heterocyclic systems. scipublications.comresearchgate.net The efficiency of microwave-assisted synthesis makes it a valuable tool for rapid library generation in medicinal chemistry.

Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a traditional batch vessel. This technology offers numerous advantages for the synthesis of piperazine-containing compounds, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. rsc.orgnih.gov For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry provides a safer alternative. nih.gov It also facilitates multi-step syntheses by allowing the output of one reactor to be fed directly into the next, minimizing manual handling and purification steps. rsc.orgacs.org The synthesis of several piperazine-based active pharmaceutical ingredients has been successfully demonstrated using continuous flow systems, highlighting the industrial applicability of this technique. rsc.orgresearchgate.net

Preclinical Pharmacological Investigations of 1 Thien 2 Ylmethyl Piperazine and Analogues

Assessment of Diverse Biological Activities in Preclinical Models

Antimicrobial Research (e.g., Antibacterial, Antifungal)

Derivatives of 1-(Thien-2-ylmethyl)piperazine have demonstrated notable antimicrobial properties. The unique chemical structure of piperazine (B1678402) allows for extensive modifications, making it an attractive scaffold for designing new antibacterial agents to combat the growing issue of antibiotic resistance. bioengineer.org

Antibacterial Activity:

Thiophene-piperazine derivatives have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. bioengineer.org For instance, certain pyrimidine-incorporated piperazine derivatives with a thiophene (B33073) substituent have shown good antibacterial activity. Specifically, compounds 4b, 4d, 5a, and 5b in one study demonstrated effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40μg/ml. nih.gov Another study highlighted that thiophene derivatives 4 and 8 exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org The mechanism of action for some of these compounds involves increasing bacterial membrane permeability. frontiersin.org Furthermore, novel quinolone agents bearing a N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have shown promising antibacterial activity, particularly ciprofloxacin (B1669076) analogues which exhibited high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antifungal Activity:

Several thiophene-piperazine analogues have also been evaluated for their antifungal potential. In the same study that identified antibacterial pyrimidine-incorporated piperazine derivatives, compounds 4a, 4d, 4e, 5c, and 5e showed significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans at a 40 μg/ml concentration. nih.gov The presence of electronegative atoms like nitrogen, oxygen, and sulfur in these heterocyclic rings is believed to enhance their antimicrobial properties. nih.gov Additionally, other research has focused on synthesizing various piperazine derivatives and screening them for antifungal activity against pathogens such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many compounds showing significant effects. researchgate.net Novel triazole compounds containing a piperazine moiety have also been designed and evaluated for their in vitro antifungal activities against various human pathogenic fungi. researchgate.net

Table 1: Summary of Antimicrobial Activity of Selected this compound Analogues

| Compound Type | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine-incorporated piperazine derivatives (4b, 4d, 5a, 5b) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good antibacterial activity at 40μg/ml. | nih.gov |

| Pyrimidine-incorporated piperazine derivatives (4a, 4d, 4e, 5c, 5e) | A. niger, P. notatum, A. fumigates, C. albicans | Significant antifungal activity at 40 μg/ml. | nih.gov |

| Thiophene derivatives (4 and 8) | Colistin-resistant A. baumannii and E. coli | Bactericidal effects. | frontiersin.org |

| N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones | Gram-positive organisms (including MRSA) | High inhibition. | researchgate.net |

Antioxidant Research

The piperazine nucleus is a component of several potent antioxidant molecules. researchgate.netasianpubs.org When combined with other heterocyclic rings, the resulting compounds often exhibit good antioxidant activity. researchgate.netasianpubs.org

Studies have explored the antioxidant potential of 1-(phenoxyethyl)-piperazine derivatives, comparing them to known antioxidants like Trolox and Resveratrol. ptfarm.pl The most promising compounds in this series were 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, which were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.pl The presence of a hydroxyl group in the structure of piperazine derivatives appears to be essential for their antioxidant properties. nih.govnih.gov

In various in vitro assays, such as DPPH, ABTS, and FRAP methods, aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety have been screened for their antioxidant activity. nih.govnih.gov The antioxidant activity against lipid peroxidation has also been investigated for these compounds. nih.gov

Anticancer Research

The thiophene-piperazine scaffold has been extensively investigated for its potential in developing novel anticancer agents. nih.gov Piperazine-containing molecules have demonstrated a broad spectrum of anticancer effects. nanoinnovation2024.eu

Several studies have synthesized and evaluated the cytotoxic activity of various thiophene and piperazine derivatives against a range of human cancer cell lines. For example, a series of thiophene derivatives were evaluated for cytotoxicity in HepG2 and SMMC-7721 cell lines, with one compound, TP 5, identified as a potential anticancer agent due to its ability to inhibit tumor cell growth. nih.gov Novel arylpiperazine derivatives have been synthesized and their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145) were evaluated. mdpi.com Compounds 9 and 15 from this series exhibited strong cytotoxic activities against LNCaP cells, while compound 8 was most potent against DU145 cells. mdpi.com

Furthermore, piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity. nih.gov In another study, novel piperazine derivatives of vindoline (B23647), a natural product, were synthesized and evaluated as anticancer agents. mdpi.com Two of these derivatives, compounds 23 and 25, showed outstanding cytotoxic activity on almost all tested cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Thiophene-Piperazine Analogues

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiophene derivative (TP 5) | HepG2, SMMC-7721 | Potent growth inhibition. | nih.gov |

| Arylpiperazine derivatives (9 and 15) | LNCaP (prostate cancer) | Strong cytotoxic activity (IC50 < 5 μM). | mdpi.com |

| Arylpiperazine derivative (8) | DU145 (prostate cancer) | Most potent activity (IC50 = 8.25 μM). | mdpi.com |

| Piperazine derivatives of vindoline (23 and 25) | Various (colon, CNS, melanoma, renal, breast) | Outstanding cytotoxic activity (GI50 < 2 μM). | mdpi.com |

Central Nervous System (CNS) Activity Research (e.g., Antinociceptive, Serotonergic Modulation, Dopaminergic Modulation)

The long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs that target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Antinociceptive Activity:

Several studies have investigated the antinociceptive (pain-relieving) effects of thiophene-piperazine analogues. For instance, novel thiazole-piperazine derivatives have been shown to possess centrally and peripherally mediated antinociceptive activities. mdpi.com In vivo tests demonstrated that these compounds significantly prolonged the reaction times of animals in tail-clip and hot-plate tests and reduced the number of writhing behaviors in acetic acid-induced writhing tests. mdpi.com The antinociceptive effects of some acetylenic thiophene derivatives have also been evaluated in various pain models in mice, with results suggesting that their effects are mediated by opioidergic receptors. researchgate.netnih.gov

Serotonergic and Dopaminergic Modulation:

Arylpiperazine derivatives have been designed to modulate serotonin (5-HT) and dopamine (D2) receptors, which are implicated in conditions like autism spectrum disorder and psychosis. nih.gov These compounds are often designed to have a specific affinity profile at serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors. nih.gov For example, one study identified a compound (12a) with an affinity profile compatible with antipsychotic activity and another compound (9b) with a profile suitable for studies related to autism spectrum disorder. nih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Antiviral, Antiparasitic)

Anti-inflammatory Activity:

Thiophene-piperazine derivatives have shown potential as anti-inflammatory agents. mdpi.com A novel series of piperazinylthienylpyridazine derivatives were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced paw edema. nih.gov Additionally, methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to or higher than aspirin (B1665792) and indomethacin. mdpi.com The mechanism of action for some of these compounds may involve the inhibition of cyclooxygenases (COX-1 and COX-2). mdpi.com

Antiviral Activity:

Piperazine derivatives have been investigated for their antiviral properties against a range of viruses. arabjchem.org For instance, piperazine-substituted pyranopyridines have been explored for their antiviral properties. nih.gov A recent review highlighted the advances in piperazine-based antiviral agents, covering their activity against viruses such as HIV, HCV, and influenza. arabjchem.orgresearchgate.net

Antiparasitic Activity:

The piperazine-tethered thiazole (B1198619) scaffold has been explored for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com A library of these compounds was synthesized and screened, leading to the identification of compounds with interesting antimalarial activity, particularly against a chloroquine-resistant strain. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is crucial for the rational design and development of new drugs. For this compound and its analogues, several mechanisms have been proposed based on their observed biological activities.

In the context of antimicrobial activity , some thiophene derivatives have been shown to exert their bactericidal effects by increasing the permeability of the bacterial membrane. frontiersin.org Docking studies have also suggested that these compounds may have a strong binding affinity to bacterial outer membrane proteins such as CarO1, Omp33, OmpW, and OmpC. frontiersin.org

For anticancer activity , one proposed mechanism for a thiophene derivative (TP 5) involves the induction of tumor cell death, as evidenced by cytotoxicity assays. nih.gov Further studies with nanoparticles loaded with this compound showed elevated reactive oxygen species (ROS) levels and reversed mitochondrial membrane potentials in cancer cells. nih.gov

The antinociceptive effects of certain thiazole-piperazine derivatives have been linked to the opioidergic system, as pre-treatment with naloxone (B1662785) (an opioid antagonist) abolished their pain-relieving effects. mdpi.com Molecular docking studies have supported these findings by demonstrating significant interactions between the active compounds and µ- and δ-opioid receptors. mdpi.com Similarly, the antinociceptive effects of some acetylenic thiophene derivatives are also thought to be mediated by opioidergic receptors. researchgate.netnih.gov

In terms of CNS activity , the modulation of serotonin and dopamine receptors is a key mechanism for arylpiperazine derivatives. nih.gov Docking studies have shown that these compounds can bind to serotonin 5-HT1A and 5-HT2A receptors, as well as dopamine D1 and D2 receptors, with the piperazine moiety often forming a crucial hydrogen bond with a conserved aspartate residue in the receptor's binding site. nih.gov

The anti-inflammatory activity of some piperazine derivatives has been linked to the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory enzymes like iNOS and COX-2. nih.gov Preliminary mechanism studies suggest that some compounds may inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity

The 1-(thien-2-ylmethyl)piperazine core contains several structural motifs that are essential for its biological activity. The thiophene (B33073) ring, the piperazine (B1678402) moiety, and the methylene (B1212753) linker together form a pharmacophore that is recognized by various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov It often serves as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability or modifying receptor interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The piperazine ring is a common scaffold in centrally active compounds and is present in numerous approved drugs. ijrrjournal.commdpi.comnih.gov Its two nitrogen atoms are key features; one serves as the attachment point for the thienylmethyl group, while the second, more basic nitrogen is crucial for forming ionic or hydrogen bond interactions with acidic residues (like aspartate) in receptor binding pockets. nih.gov This basic nitrogen is a common feature in pharmacophore models for aminergic G-protein coupled receptors (GPCRs). mdpi.com

The methylene linker connecting the thiophene and piperazine rings provides specific spatial orientation and flexibility, which is critical for achieving the optimal conformation for receptor binding.

Table 1: Key Pharmacophoric Features of Thienyl-Piperazine Derivatives

| Structural Motif | Role in Biological Activity | Key Interactions |

|---|---|---|

| Thiophene Ring | Aromatic recognition, bioisostere for phenyl ring. nih.gov | Pi-stacking, hydrophobic interactions, hydrogen bonding via sulfur atom. nih.gov |

| Piperazine Ring | Scaffold for spatial arrangement, provides basic nitrogen center. mdpi.comnih.gov | Ionic interactions, hydrogen bonding with receptor residues. nih.gov |

| Methylene Linker | Provides optimal distance and orientation between aromatic and basic groups. | Influences conformational flexibility. |

| N-Substituent | Modulates receptor affinity, selectivity, and functional activity (agonist/antagonist). nih.govnih.gov | Hydrophobic, aromatic, or polar interactions depending on the group. |

Impact of Substituent Effects on Pharmacological Profiles of Thienyl-Piperazine Derivatives

Modifying the substituents on the thienyl-piperazine scaffold has a profound impact on the pharmacological profile, including receptor affinity and selectivity.

Substitutions on the Thiophene Ring: The electronic properties and substitution pattern of the thiophene ring can influence binding affinity. nih.gov Increasing the number of fused or unfused thiophene rings can alter the electronic delocalization and conformation, which in turn affects biological activity. mdpi.com For many classes of receptor ligands, specific substitutions on the aromatic ring are necessary to fine-tune selectivity.

Substitutions on the Piperazine Ring: The N4-position of the piperazine ring is a primary point for chemical modification to modulate pharmacological activity. The introduction of various aryl groups, such as phenyl, pyrimidinyl, or benzodioxinyl moieties, often leads to high-affinity ligands for dopamine (D₂) and serotonin (5-HT₁ₐ) receptors. nih.govnih.gov

For instance, in a series of dopamine D₄ receptor ligands, the compound 1-(2-pyrimidinyl)-4-(3-(3-thienyl)-benzyl)-piperazine demonstrated high potency and selectivity. nih.gov Similarly, arylpiperazine derivatives have been developed as highly potent and selective ligands for the 5-HT₁ₐ receptor. nih.gov The nature of the aryl substituent is critical; for example, the presence of a 2-methoxyphenyl group on the piperazine is a well-known motif for 5-HT₁ₐ receptor ligands. nih.gov The basicity of the piperazine nitrogen connected to the aryl moiety is reduced, but this does not negatively impact affinity for D₂/D₃ receptors, suggesting this nitrogen is less involved in key ionic interactions. nih.gov

The length and nature of the linker between the piperazine and a terminal aromatic group can also be optimized. Studies on related arylpiperazines have shown that a four-carbon chain is often optimal for activity at certain serotonin receptors. ijrrjournal.com

Table 2: Effect of N-Aryl Substitution on Receptor Binding Affinity (Kᵢ in nM)

| Compound | N-Substituent on Piperazine | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| Derivative 1 | 2-Methoxyphenyl | 5-HT₁ₐ | 0.26 nih.gov |

| Derivative 2 | Pyrimidinyl | 5-HT₁ₐ | 9.40 nih.gov |

| Derivative 3 | Thiazolyl | 5-HT₁ₐ | 5.06 nih.gov |

| Derivative 4 | 2-Pyrimidinyl | Dopamine D₄ | High Potency (specific Kᵢ not stated) nih.gov |

| Derivative 5 | 2,3-dihydro-1,4-benzodioxin-5-yl | Dopamine D₂ | Potent Antagonist (specific Kᵢ not stated) nih.gov |

Conformational Analysis and its Role in Ligand-Receptor Interactions

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Conformational analysis helps elucidate the spatial arrangement of pharmacophoric elements and their interaction with the receptor's binding site.

The piperazine ring typically exists in a thermodynamically stable chair conformation. nih.gov This pre-organizes the substituents in specific axial and equatorial orientations, which can be crucial for receptor recognition. nih.gov While flexible, constraining the piperazine ring into a less favorable conformation, such as through the formation of a rigid bicyclic system, can lead to a significant loss of activity, highlighting the importance of the chair conformation for optimal binding in some systems. plos.org

Limiting the conformational flexibility of a ligand through rigidification can be a powerful strategy in drug design. nih.gov By "locking" the molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to enhanced potency and selectivity. nih.gov For 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds and places key nitrogen atoms in an optimal orientation for receptor interaction. nih.gov The relative orientation between the piperazine and triazine rings has been shown to be nearly coplanar in some highly active crystal structures, a feature not observed in less active analogues. uniba.it

Molecular modeling studies of related compounds have identified key interactions with amino acid residues like Trp286, Arg296, and Tyr341 in the active site of acetylcholinesterase, underscoring the importance of precise conformational positioning for biological activity. nih.gov

Rational Ligand Design Based on SAR Insights

The insights gained from SAR and SPR studies form the basis for the rational design of new ligands with improved therapeutic properties. nih.gov Key strategies include pharmacophore-based design and bioisosteric replacement.

Pharmacophore-Based Design: A general pharmacophore model for many aminergic GPCR ligands includes a basic nitrogen center and an aromatic region, separated by an optimal distance. mdpi.com The thienyl-piperazine scaffold fits this model well. Rational design efforts can focus on decorating this core scaffold with substituents that enhance interactions with specific sub-pockets of a target receptor, thereby improving affinity and selectivity. For example, based on the finding that specific N-aryl substitutions confer high selectivity for D₃/D₄ receptors, new libraries of compounds can be synthesized with diverse aromatic groups to explore the chemical space and identify more potent and selective ligands.

Bioisosteric Replacement: Bioisosterism is a key strategy used to modulate the physicochemical and biological properties of a lead compound. nih.gov The thiophene ring itself is a classic bioisostere of the phenyl ring. nih.gov Further modifications can be explored, such as replacing the thiophene with other heterocycles like thiazole (B1198619), pyrazole, or furan (B31954) to probe for improved interactions or pharmacokinetic properties. nih.govmdpi.com Similarly, replacing a key functional group, such as an ester with a metabolically stable thioester, can significantly alter the biological profile and stability of a molecule. mdpi.com This approach has been used to convert receptor antagonists into agonists by replacing an oxygen atom with a sulfur atom, which can form unique chalcogen bonds within the receptor binding site. uniba.it

Table 3: SAR Insights and Corresponding Ligand Design Strategies

| SAR Finding | Design Strategy | Desired Outcome |

|---|---|---|

| The N-aryl substituent on piperazine is critical for receptor affinity and selectivity. nih.govnih.govnih.gov | Synthesize and screen a library of derivatives with diverse N-aryl and N-heteroaryl groups. | Identify substituents that confer high selectivity for a specific receptor subtype (e.g., D₃ vs. D₂). |

| The thiophene ring is a privileged scaffold that can act as a phenyl bioisostere. nih.gov | Replace the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole). | Improve metabolic stability, solubility, or receptor binding affinity. |

| Conformational rigidity can enhance potency. nih.govnih.gov | Introduce rigid linkers or cyclic constraints to lock the molecule in its bioactive conformation. | Increase binding affinity by reducing the entropic penalty of binding. |

| Bioisosteric replacement of atoms (e.g., O to S) can switch functional activity. uniba.itmdpi.com | Systematically replace key atoms within the scaffold or its substituents to probe for new interactions. | Convert antagonists to agonists or modulate ADME properties. |

Computational Chemistry and Molecular Modeling in the Study of 1 Thien 2 Ylmethyl Piperazine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(thien-2-ylmethyl)piperazine and its analogues, docking simulations are instrumental in predicting their binding affinities and modes of interaction with various biological targets.

Research on piperazine-containing derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified Carbonic Anhydrase IX (CAIX), a protein implicated in cancer, as a potential target. The docking results revealed favorable binding affinities, with the best-performing compound exhibiting a binding energy of -8.61 kcal/mol. nih.gov Similarly, in the investigation of N-substituted piperazine-tethered thiophene-3-carboxamide (B1338676) selenides, molecular docking was employed to elucidate their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. nih.gov

In another study, molecular docking of piperazine (B1678402) derivatives against the androgen receptor, a target in prostate cancer, showed binding affinities of -7.5 and -7.1 kcal/mol for the most promising compounds. nih.gov These studies highlight how molecular docking can effectively screen and prioritize compounds based on their predicted interaction with a specific protein target. The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the ligand-receptor complex. nih.gov

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Compound Class | Target Protein | Best Binding Affinity (kcal/mol) |

|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -8.61 |

| N-substituted piperazine-tethered thiophene-3-carboxamide selenides | Epidermal Growth Factor Receptor (EGFR) Kinase | Not specified |

| Arylpiperazine derivatives | Androgen Receptor | -7.5 |

| Piperazine-citral sulfonyl derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) protein (3SRW) | Not specified |

| 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Anticancer Target | Not specified |

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules like this compound. These methods are used to calculate various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT calculations have been successfully applied to study piperazine and thiophene-containing compounds. For example, a study on a piperazine-thiophene hybrid, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, utilized DFT at the B3LYP/cc-pVDZ level to optimize its molecular geometry and analyze its electronic descriptors. researchgate.netresearchgate.net Such analyses help in understanding the intramolecular charge delocalization and stabilizing interactions within the molecule. researchgate.net

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier for the molecule to undergo electronic transitions. mdpi.comscirp.org For instance, in the study of 1-Amino-4-methylpiperazine, HOMO and LUMO energies were calculated to understand its electronic properties and reactivity. nih.gov This information is crucial for predicting how this compound and its analogues might interact with biological macromolecules.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| Mulliken/Natural Population Analysis | Describes the distribution of electronic charge among the atoms. |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound analogues, QSAR models can predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to correlate these descriptors with their measured biological activity. wu.ac.th Descriptors can be of various types, including topological, spatial, thermodynamic, and electronic, and they quantify different aspects of the molecular structure. nih.gov

Several QSAR studies have been conducted on piperazine and thiophene (B33073) derivatives. For example, a 3D-QSAR study on thieno-pyrimidine derivatives identified key structural features necessary for their inhibitory activity. mdpi.com In another study on arylpiperazine derivatives with anti-prostate cancer activity, a QSAR model was built with a high correlation coefficient (R² = 0.8483), indicating its predictive power. nih.gov The validation of QSAR models is crucial and is typically performed using internal and external validation techniques to ensure their robustness and reliability. nih.gov These models can provide valuable insights into which structural modifications are likely to enhance the desired biological activity of thienyl-piperazine analogues.

In Silico Screening and Virtual Library Design for Thienyl-Piperazine Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the this compound scaffold, virtual libraries of analogues can be designed and screened against various biological targets to identify promising lead compounds.

The design of a virtual library starts with the core scaffold, this compound, which can be systematically modified by adding various substituents at different positions. These modifications can be guided by insights from QSAR and molecular docking studies to explore the chemical space around the core structure. The resulting library of virtual compounds can then be screened using high-throughput docking or pharmacophore-based screening methods.

This approach allows for the rapid evaluation of a vast number of potential drug candidates without the need for their physical synthesis and testing. For instance, in silico screening of piperazine-linked thiohydantoin derivatives was used to identify novel androgen antagonists for prostate cancer treatment. researchgate.net The screening process prioritizes compounds based on their predicted binding affinity and other drug-like properties, leading to a smaller, more manageable set of compounds for synthesis and experimental evaluation.

Pharmacophore Generation and Lead Optimization through Computational Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein. For thienyl-piperazine analogues, pharmacophore modeling can be a powerful tool for lead optimization.

Once a lead compound is identified, computational approaches can be used to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. frontiersin.org This process often involves an iterative cycle of designing new analogues based on the pharmacophore model, predicting their properties using molecular docking and QSAR, and then synthesizing and testing the most promising candidates. science.gov

Medicinal Chemistry Perspectives and Future Research Directions

1-(Thien-2-ylmethyl)piperazine as a Lead Compound for Preclinical Drug Development

In the realm of drug discovery, a "lead compound" is a chemical starting point that exhibits pharmacological or biological activity and holds promise for development into a viable drug candidate. technologynetworks.com this compound embodies the characteristics of a promising lead compound due to the well-established presence of both the thiophene (B33073) and piperazine (B1678402) rings in a multitude of clinically successful drugs. The piperazine ring, in particular, is considered a "privileged scaffold" because of its frequent appearance in drugs across various therapeutic areas. nih.gov Its utility stems from its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, which are crucial for optimizing pharmacokinetic profiles. nih.govmdpi.com

The preclinical development process for a lead compound like this compound involves a multi-stage evaluation. technologynetworks.comnuvisan.com This process aims to optimize the lead structure to enhance efficacy and minimize potential liabilities before it can be considered a preclinical candidate. Key activities during this phase include extensive in vitro and in vivo studies to establish a compound's ADME (absorption, distribution, metabolism, and excretion) profile, assess its metabolic stability, and identify any potential for drug-drug interactions, for instance, by examining its effect on cytochrome P450 (CYP) enzymes. nuvisan.com The thienyl-piperazine core provides a robust foundation for these optimization efforts, allowing medicinal chemists to systematically modify the structure to achieve a desirable balance of properties for a potential therapeutic.

Advanced Strategies for Scaffold Derivatization and Analogue Design

The structural versatility of this compound allows for extensive derivatization to explore the structure-activity relationship (SAR) and develop analogues with improved potency and selectivity. Advanced strategies focus on modifying three key areas: the thiophene ring, the piperazine ring, and the methylene (B1212753) linker.

Thiophene Ring Modification: The thiophene ring can be substituted at various positions (3, 4, and 5) with a range of functional groups. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence its interaction with biological targets. For instance, substitution at the 5-position of the thiophene ring has been a common strategy in the development of related compounds.

Piperazine Ring Substitution: The secondary amine of the piperazine ring is a primary site for modification. Acylation, alkylation, or arylation at this position can introduce diverse functionalities that can interact with specific pockets of a target protein. This approach has been widely used to create libraries of compounds for screening. researchgate.netresearchgate.net For example, adding aryl groups to the piperazine nitrogen has been shown to be critical for the biological activity of some anticancer agents. mdpi.com

Linker Modification: While the parent compound has a simple methylene linker, altering its length, rigidity, or composition can significantly impact the molecule's conformational flexibility and how it presents its key pharmacophoric features to a biological target.

Modern synthetic methodologies, such as Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr), provide efficient routes to synthesize a wide array of N-arylpiperazine derivatives. nih.govmdpi.com These techniques, combined with computational modeling and molecular docking studies, enable a rational design approach to creating analogues with optimized target engagement and drug-like properties. nih.govresearchgate.net

Table 1: Potential Derivatization Strategies for this compound

| Molecular Section | Position of Modification | Potential Substituents/Modifications | Desired Outcome |

|---|---|---|---|

| Thiophene Ring | C3, C4, C5 | Halogens, Alkyl, Aryl, Nitro, Cyano groups | Modulate electronic properties, improve target binding |

| Piperazine Ring | N4 | Aryl, Heteroaryl, Acyl, Alkyl chains, Benzyl groups | Introduce new interaction points, alter solubility, explore SAR |

| Methylene Linker | - | Lengthening (e.g., ethyl), rigidification (e.g., incorporating a ring) | Optimize spatial orientation of pharmacophores |

Development of Multi-Target Directed Ligands based on the Thienyl-Piperazine Core

Complex multifactorial diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and certain cancers, often involve multiple pathological pathways. nih.govnih.gov This complexity presents a challenge for traditional single-target drugs. The development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising therapeutic strategy to address such diseases by designing a single molecule that can modulate multiple targets simultaneously. nih.govresearchgate.net

The thienyl-piperazine scaffold is an excellent starting point for designing MTDLs. The inherent flexibility in its derivatization allows for the incorporation of different pharmacophoric elements required to interact with distinct biological targets. For example, in the context of Alzheimer's disease, researchers have designed piperazine-based compounds that can simultaneously inhibit cholinesterases (like acetylcholinesterase, AChE) and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease. nih.govnih.gov

By strategically combining the thienyl-piperazine core with other known pharmacophores, novel MTDLs can be developed. For instance, derivatives could be designed to target both G protein-coupled receptors (GPCRs) and enzymes, or multiple enzymes within a single signaling cascade. This approach has the potential to yield therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov

Table 2: Example of MTDL Strategy for Alzheimer's Disease based on a Piperazine Core

| Target | Rationale | Potential Pharmacophore |

|---|---|---|

| Acetylcholinesterase (AChE) | Symptomatic treatment, increases acetylcholine (B1216132) levels | N-benzylpiperidine/piperazine moiety |

| Amyloid-beta (Aβ) Aggregation | Reduces plaque formation | Aromatic/hydrophobic groups |

Integration of Omics Technologies in Preclinical Research for Mechanistic Elucidation

Understanding the precise mechanism of action of a novel compound is crucial for its successful development. Modern "omics" technologies—including genomics, proteomics, and metabolomics—are powerful tools for achieving this mechanistic elucidation during preclinical research. nih.gov These technologies provide a global, unbiased view of the molecular changes that occur in cells or organisms in response to treatment with a therapeutic candidate.

For derivatives of this compound, omics approaches can be invaluable. For example:

Proteomics: Can be used to identify the direct protein targets of a compound and any off-target interactions. Techniques like thermal proteome profiling or chemical proteomics can reveal which proteins in a cell are stabilized or destabilized upon compound binding.

Transcriptomics (RNA-seq): Can show how a compound alters gene expression patterns, providing insights into the downstream signaling pathways it affects. This can help to confirm the on-target mechanism and uncover unexpected biological activities.

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the physiological state of a cell or organism. This can reveal how a compound perturbs metabolic pathways, which can be central to its therapeutic effect or potential toxicity. researchgate.net

By integrating data from these different omics platforms, researchers can build a comprehensive picture of a compound's biological effects. This deep mechanistic understanding is critical for de-risking the progression of a compound into clinical trials and for identifying patient populations that are most likely to respond to the therapy. nih.gov

Challenges and Opportunities in Developing Thienyl-Piperazine Therapeutics

The development of therapeutics based on the this compound scaffold presents both challenges and significant opportunities.

Challenges:

Selectivity: The piperazine moiety is present in many drugs acting on the central nervous system (CNS), often targeting various receptors (e.g., dopamine (B1211576), serotonin). A key challenge is to design derivatives with high selectivity for the desired target to avoid off-target effects. mdpi.com

Drug Resistance: For applications in oncology or infectious diseases, the potential for the development of drug resistance is a major hurdle. Strategies to overcome this, such as developing MTDLs or compounds that act via novel mechanisms, are crucial. mdpi.com

Synthetic Complexity: While the core is relatively simple, the synthesis of complex, polysubstituted analogues can be challenging and may require multi-step synthetic routes, which can be a barrier to rapid library generation and optimization. researchgate.net

Blood-Brain Barrier Permeability: For CNS-acting drugs, achieving optimal permeability across the blood-brain barrier without being subject to efflux by transporters is a persistent challenge in medicinal chemistry.

Opportunities:

Structural Versatility: The scaffold's amenability to chemical modification provides a vast chemical space to explore for identifying potent and selective drug candidates for a wide range of diseases. nih.gov

Multi-Targeting Potential: The structure is well-suited for the rational design of MTDLs, offering a path to novel treatments for complex diseases like neurodegenerative disorders and cancer. nih.govresearchgate.netnih.gov

Repurposing and Scaffolding: The prevalence of the thienyl and piperazine motifs in known drugs offers opportunities to repurpose existing knowledge and to use the this compound core as a building block in fragment-based drug discovery campaigns.

Q & A

Q. (Basic) What experimental parameters are critical for optimizing the synthesis of 1-(Thien-2-ylmethyl)piperazine derivatives?

Key parameters include solvent selection (e.g., DMF for nucleophilic substitution reactions), reaction time (6–7 hours for complete conversion), stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives), and purification methods (silica gel chromatography with ethyl acetate/hexane gradients) . Catalyst choice, such as CuSO₄·5H₂O and sodium ascorbate for click chemistry, also impacts yield and purity . Reaction monitoring via TLC (e.g., 1:2 hexane/ethyl acetate) ensures intermediate control .

Q. (Advanced) How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR studies should systematically modify substituents on the thienyl and piperazine moieties. For example:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring may enhance receptor binding affinity, as seen in phenylpiperazine derivatives .

- Steric effects : Bulky substituents (e.g., benzyl groups) can influence pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) and DFT calculations help predict interactions with biological targets like kinases or serotonin receptors .

- Hybrid analogs : Combining thienylmethylpiperazine with triazole or diazenyl fragments (via click chemistry) can improve anticancer or antimicrobial activity .

II. Analytical and Structural Characterization

Q. (Basic) What analytical techniques are recommended for characterizing this compound derivatives?

Q. (Advanced) How can structural isomers of piperazine derivatives be resolved analytically?

- Raman microspectroscopy : Coupled with multivariate analysis (e.g., PCA and LDA), this technique distinguishes isomers like 1-(3-chlorophenyl)piperazine (3-CPP) from 1-(4-chlorophenyl)piperazine (4-CPP) based on unique spectral fingerprints .

- GC-EI-MS : Library matching (e.g., SWGDRUG) identifies neutral loss patterns (e.g., m/z 77 for benzyl loss) .

III. Biological Evaluation

Q. (Basic) What in vitro assays are suitable for preliminary bioactivity screening of this compound analogs?

- Anticancer : MTT assays against cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A or dopamine receptors) .

Q. (Advanced) How can in vivo models validate the therapeutic potential of these compounds?

- Pharmacokinetics : Rodent studies to assess bioavailability, metabolism (e.g., CYP450 interactions), and blood-brain barrier penetration .

- Toxicology : Acute toxicity (LD₅₀) and histopathological analysis in animal models .

- Disease models : For CNS applications, use Morris water maze (cognitive impairment) or forced swim tests (depression) .

IV. Data Interpretation and Challenges

Q. (Basic) What safety protocols are essential when handling this compound derivatives?

- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- First aid : For inhalation exposure, stabilize patients in a side position; rinse eyes/skin with water for 15 minutes .

- Storage : -20°C in airtight containers to prevent degradation .

Q. (Advanced) How should researchers address contradictions in physicochemical data (e.g., pKa variations)?

- Thermodynamic analysis : Use van’t Hoff plots to correlate pKa with temperature (ΔH° and ΔS° calculations) .

- Substituent effects : Electron-donating groups (e.g., -OCH₃) increase basicity, while steric hindrance from alkyl chains reduces it .

Emerging Research Directions

Q. (Advanced) Can fragment-based drug design (FBDD) improve targeting of this compound derivatives?

Yes. The 1-(4-fluorobenzyl)piperazine fragment has been exploited in kinase inhibitor development . Strategies include:

- Click chemistry : Introducing triazole or diazenyl linkers for modular assembly .

- Hybridization : Merging with known pharmacophores (e.g., benzodioxane for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.